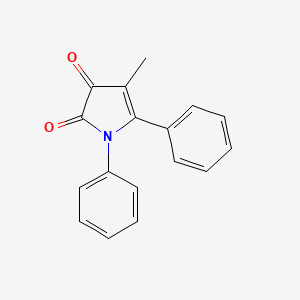![molecular formula C7H3ClN4O10S B14626506 1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene CAS No. 58300-66-6](/img/structure/B14626506.png)
1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene is a complex organic compound characterized by the presence of multiple nitro groups, a chloro group, and a methanesulfonyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene typically involves the nitration of benzene derivatives followed by sulfonylation and chlorination reactions. The specific steps may include:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions.
Sulfonylation: The nitrated benzene derivative is then reacted with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonyl group.
Chlorination: Finally, the compound is chlorinated using a suitable chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, sulfonylation, and chlorination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems may be employed to optimize the production process.
化学反応の分析
Types of Reactions
1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, to form sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with the chloro group replaced by nucleophiles.
Reduction: Amino derivatives of the original compound.
Oxidation: Sulfonic acid derivatives.
科学的研究の応用
1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Potential use in studying the effects of nitro and sulfonyl groups on biological systems.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene involves its interaction with various molecular targets and pathways. The nitro groups can participate in redox reactions, while the chloro and methanesulfonyl groups can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that can affect biological systems or catalyze chemical transformations.
類似化合物との比較
Similar Compounds
1-Chloro-2,4-dinitrobenzene: Lacks the methanesulfonyl group, making it less reactive in certain substitution reactions.
2,4-Dinitrochlorobenzene: Similar structure but without the methanesulfonyl group, leading to different chemical properties.
Methanesulfonyl chloride: Contains the methanesulfonyl group but lacks the nitro and chloro groups, making it a simpler compound with different reactivity.
Uniqueness
1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene is unique due to the combination of nitro, chloro, and methanesulfonyl groups, which confer distinct chemical properties and reactivity
特性
CAS番号 |
58300-66-6 |
|---|---|
分子式 |
C7H3ClN4O10S |
分子量 |
370.64 g/mol |
IUPAC名 |
1-[chloro(dinitro)methyl]sulfonyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C7H3ClN4O10S/c8-7(11(17)18,12(19)20)23(21,22)6-2-1-4(9(13)14)3-5(6)10(15)16/h1-3H |
InChIキー |
BIEPBRDNQKKUOS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C([N+](=O)[O-])([N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl octanoate](/img/structure/B14626428.png)
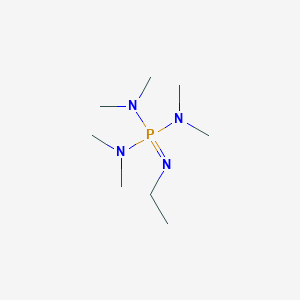


![1-Isocyanato-4-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14626470.png)
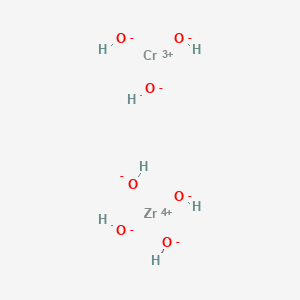
![8,8'-[Pyridine-2,6-diylbis(methyleneoxy)]diquinoline](/img/structure/B14626478.png)
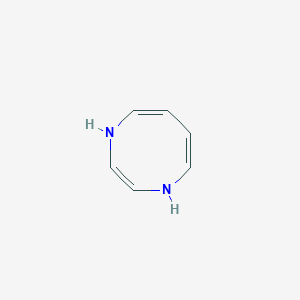
![3-(Hydroxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14626500.png)
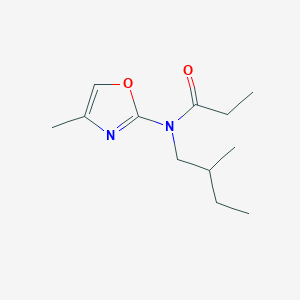

![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate](/img/structure/B14626530.png)
![N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14626534.png)
